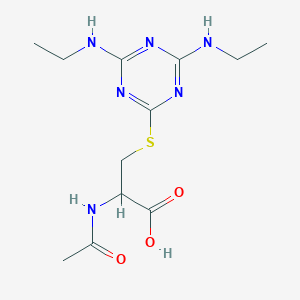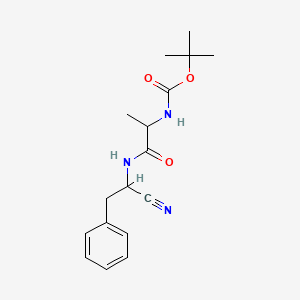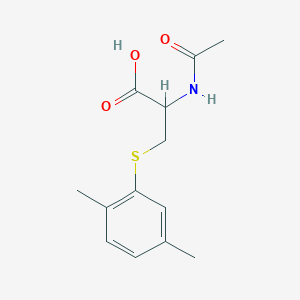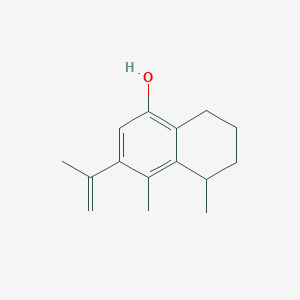
Simazine mercapturate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Simazine mercapturate is a derivative of simazine, a widely used herbicide belonging to the triazine class. Simazine itself is known for its effectiveness in controlling broadleaf weeds and annual grasses. This compound is formed through the mercapturate pathway, where simazine undergoes biotransformation, resulting in the conjugation with mercapturic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of simazine mercapturate typically involves the conjugation of simazine with mercapturic acid. This process can be achieved through enzymatic reactions in biological systems or through chemical synthesis in the laboratory. The reaction conditions often include the presence of a catalyst and specific pH levels to facilitate the conjugation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound. The production methods are optimized to minimize environmental impact and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions: Simazine mercapturate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or sulfides.
Aplicaciones Científicas De Investigación
Simazine mercapturate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the biotransformation of herbicides and the mercapturate pathway.
Biology: It is used to investigate the effects of herbicides on biological systems and to study the detoxification mechanisms in organisms.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of herbicides in the human body.
Industry: It is used in the development of new herbicides and in the assessment of environmental impact and safety of existing herbicides.
Mecanismo De Acción
Simazine mercapturate is similar to other triazine herbicides, such as atrazine, cyanazine, and propazine. These compounds share a common mechanism of action and are used for similar purposes in agriculture. this compound is unique in its specific biotransformation pathway and its formation through the mercapturate pathway.
Comparación Con Compuestos Similares
- Atrazine
- Cyanazine
- Propazine
- Terbuthylazine
Propiedades
Fórmula molecular |
C12H20N6O3S |
|---|---|
Peso molecular |
328.39 g/mol |
Nombre IUPAC |
2-acetamido-3-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C12H20N6O3S/c1-4-13-10-16-11(14-5-2)18-12(17-10)22-6-8(9(20)21)15-7(3)19/h8H,4-6H2,1-3H3,(H,15,19)(H,20,21)(H2,13,14,16,17,18) |
Clave InChI |
CSQCJPSBEYLCBK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318808.png)
![[3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B12318812.png)

![4-[5-[(4S)-2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B12318829.png)



![[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12318856.png)
![N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B12318859.png)


![1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro-](/img/structure/B12318878.png)
![[4-(Dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B12318888.png)
![3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12318895.png)
